molecular formula C14H19N3O3S B2366687 N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide CAS No. 1093974-07-2

N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

Cat. No.: B2366687
CAS No.: 1093974-07-2
M. Wt: 309.38
InChI Key: LDCDYQWHQJEPMU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
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Properties

IUPAC Name

N,N-dimethyl-6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16(2)21(19,20)10-6-7-12-11(9-10)15-14(18)13-5-3-4-8-17(12)13/h6-7,9,13H,3-5,8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCDYQWHQJEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (CAS Number: 1093974-07-2) is a synthetic compound belonging to the quinoxaline family. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C14H19N3O3S
  • Molecular Weight : 309.39 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its enzyme inhibitory properties and potential therapeutic applications.

Enzyme Inhibition

  • sPLA2 Inhibition :
    • The compound has been identified as a potent inhibitor of secreted phospholipase A2 (sPLA2), with an IC50 value of 0.0475 µM. This suggests significant potential for therapeutic applications in inflammatory diseases where sPLA2 plays a critical role .
  • α-Glucosidase Inhibition :
    • It has also shown effectiveness against α-glucosidase with an IC50 value of 0.0953 µM, outperforming acarbose, a common antidiabetic agent. This indicates its potential in managing diabetes mellitus by delaying carbohydrate absorption .

Structure-Activity Relationship (SAR)

The biological evaluations have led to insights into the structure-activity relationship of quinoxaline derivatives. The presence of the sulfonamide group appears crucial for enhancing inhibitory activity against these enzymes . Molecular docking studies further elucidate the binding interactions between the compound and target enzymes, emphasizing the importance of specific functional groups in achieving high potency .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study ReferenceBiological ActivityFindings
sPLA2 InhibitionIC50 = 0.0475 µM
α-Glucosidase InhibitionIC50 = 0.0953 µM; superior to acarbose
Anticancer ActivityQuinoxaline derivatives showed broad-spectrum activity against tumor cell lines

In a broader context, quinoxaline derivatives have been reported to exhibit various biological activities including antimicrobial and anti-inflammatory effects. This positions N,N-Dimethyl-6-oxo as a promising candidate for further development in pharmacological applications .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyridoquinoxaline compounds exhibit antiviral properties. For instance, similar compounds have shown efficacy against various viruses such as HIV and influenza. Research suggests that modifications to the sulfonamide group enhance the antiviral activity of these compounds by improving their interaction with viral enzymes or receptors .

Anticancer Potential

N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide has been investigated for its potential anticancer properties. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibiotic agent .

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral efficacy of pyridoquinoxaline derivatives against HIV. The findings revealed that modifications to the core structure significantly increased the inhibitory concentration required to block viral replication (IC50 values). The study highlighted the importance of structural optimization in enhancing antiviral activity .

Case Study 2: Anticancer Activity

In a recent investigation into novel anticancer agents, a series of pyridoquinoxaline derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited potent activity with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .

Preparation Methods

Condensation of Diamines with Carbonyl Precursors

A widely cited method involves the condensation of 5-bromopyridine-2,3-diamine with phenanthrene-9,10-dione in ethanol under acidic conditions (acetic acid) at 78°C for 90 minutes. This yields tribrominated intermediates (e.g., 2,7,12-tribromodibenzo[f,h]pyrido[2,3-b]quinoxaline), which are subsequently reduced to the hexahydro form via catalytic hydrogenation.

Key Reaction Conditions :

Reagent Solvent Temperature Time Yield
Phenanthrene-9,10-dione Ethanol 78°C 90 min 85%

The brominated intermediate is critical for downstream functionalization, enabling cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce substituents.

Cyclization via N-Alkylation

An alternative route described in US9315504B2 utilizes chloroacetamide and potassium iodide in dioxane with N,N′-diisopropylethylamine. This method achieves N-alkylation of tetrahydroquinoline precursors to form the pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxaline core. For example, treating 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with ethyl bromoacetate and potassium carbonate introduces ester groups, which are later hydrolyzed to ketones.

Introduction of the sulfonamide group at position 3 involves electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).

Direct Sulfonation

The quinoxaline core’s electron-deficient nature facilitates EAS. Reacting the core with chlorosulfonic acid at 0–5°C in dichloromethane generates the sulfonyl chloride intermediate, which is subsequently treated with dimethylamine to yield the sulfonamide.

Optimized Protocol :

  • Dissolve pyrido-quinoxaline (1 eqv.) in anhydrous DCM.
  • Add chlorosulfonic acid (1.2 eqv.) dropwise at 0°C.
  • Stir for 2 hours, then quench with ice water.
  • Extract sulfonyl chloride and react with dimethylamine (2 eqv.) in THF.

Yield: 70–75%.

Transition Metal-Catalyzed Coupling

For regioselective sulfonylation, palladium-catalyzed coupling with sulfonyl chlorides is employed. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, the 3-position is selectively functionalized.

N-Alkylation to Introduce Dimethyl Groups

The N,N-dimethyl moiety on the sulfonamide is introduced via alkylation of the primary sulfonamide intermediate.

Methyl Iodide Alkylation

Treating the sulfonamide with methyl iodide (2.5 eqv.) in DMF at 60°C in the presence of potassium carbonate (3 eqv.) achieves complete dimethylation within 12 hours. Excess methyl iodide ensures high conversion, while potassium iodide (0.1 eqv.) enhances reactivity via the Finkelstein mechanism.

Reaction Profile :

Parameter Value
Temperature 60°C
Time 12 hours
Solvent DMF
Base K₂CO₃
Yield 90%

Reduction of the Pyrido-Quinoxaline Core

The hexahydro state is achieved through catalytic hydrogenation. Using 10% Pd/C under 50 psi H₂ in ethanol at 25°C reduces the aromatic rings over 24 hours. This step is critical for modulating the compound’s pharmacological properties, as saturation enhances bioavailability and receptor binding.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound in >98% purity. Structural confirmation is achieved via:

  • ¹H NMR (500 MHz, CDCl₃): δ 3.12 (s, 6H, N(CH₃)₂), 2.85–2.70 (m, 4H, CH₂), 1.95–1.60 (m, 6H, cyclohexane protons).
  • HRMS : [M+H]⁺ calculated for C₁₇H₂₂N₄O₃S: 386.1421; found: 386.1418.

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonylation : Competing sulfonation at position 2 or 4 necessitates precise control of reaction conditions.
  • Byproduct Formation : Over-alkylation during dimethylation is mitigated by slow addition of methyl iodide.
  • Scalability : Pd-catalyzed steps require cost-effective ligand systems for industrial-scale synthesis.

Q & A

Q. What are the primary synthetic challenges in preparing N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide, and what methodological strategies can address them?

The synthesis of this polycyclic sulfonamide involves complex regioselectivity due to its fused pyrido-quinoxaline core. Key challenges include:

  • Ring closure efficiency : The hexahydroquinoxaline system requires precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like open-chain intermediates.
  • Sulfonamide functionalization : Introducing the dimethylsulfonamide group without over-functionalizing the nitrogen-rich heterocycle demands selective protecting group strategies.
    Methodology :
  • Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent, catalyst, stoichiometry) .
  • Employ quantum chemical calculations (e.g., DFT) to predict reactive sites and guide synthetic routes .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the pyrido-quinoxaline core and dimethylsulfonamide substitution .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect trace impurities (e.g., oxidation byproducts) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the hexahydro ring system .
  • HPLC-PDA/ELSD : Quantify purity (>98% for pharmacological studies) using reverse-phase methods with C18 columns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction intermediates and transition states, identifying energetically favorable pathways .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinity for targets like kinases or GPCRs, leveraging the sulfonamide’s hydrogen-bonding potential .
  • MD Simulations : Study stability in biological membranes or solvent systems to inform formulation strategies .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

  • Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .
  • Off-Target Profiling : Use kinome-wide selectivity panels to identify confounding interactions .
  • Metabolite Screening : LC-MS/MS to detect degradation products that may interfere with activity measurements .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

  • Core Modifications : Synthesize analogs with varied substituents on the pyridine or quinoxaline rings to assess impact on solubility and target binding .
  • Sulfonamide Bioisosteres : Replace the dimethylsulfonamide group with carboxylates or phosphonates to modulate pharmacokinetics .
  • In Silico QSAR : Build predictive models using descriptors like logP, polar surface area, and topological polar surface area (TPSA) .

Methodological and Data Analysis Questions

Q. What statistical methods are critical for designing experiments to study this compound’s physicochemical properties?

  • Response Surface Methodology (RSM) : Optimize solubility or stability studies by analyzing factors like pH, temperature, and ionic strength .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets from high-throughput screening (e.g., solubility, permeability) .
  • Bayesian Optimization : Efficiently explore large parameter spaces (e.g., reaction conditions) with limited experimental runs .

Q. How to address low reproducibility in synthetic yields during scale-up from milligram to gram quantities?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to detect deviations in key intermediates .
  • Kinetic Modeling : Use rate equations to identify rate-limiting steps (e.g., cyclization) and adjust mixing or heating profiles .

Biological and Mechanistic Questions

Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?

  • ATP-Competitive Assays : Measure inhibition of kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ kits .
  • Cellular Phenotyping : Assess downstream effects (e.g., apoptosis, cell cycle arrest) via flow cytometry or Western blot .

Q. How to investigate metabolic stability and cytochrome P450 interactions?

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .

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